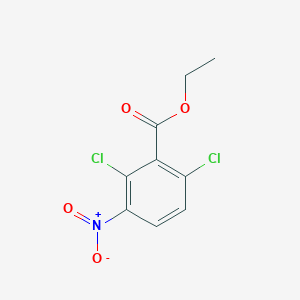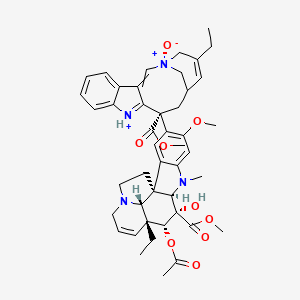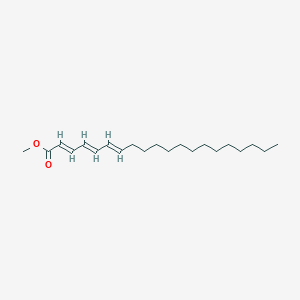
Methyl eicosatrienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl eicosatrienoate is a methyl ester of eicosatrienoic acid, a polyunsaturated fatty acid It is characterized by the presence of three double bonds in its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl eicosatrienoate can be synthesized through the esterification of eicosatrienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or chromatography to obtain the pure methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the transesterification of triglycerides containing eicosatrienoic acid. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
Methyl eicosatrienoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogen gas and a metal catalyst, such as palladium on carbon.
Substitution: The ester group can be hydrolyzed to form eicosatrienoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and osmium tetroxide.
Reduction: Hydrogen gas and palladium on carbon are typically used.
Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Major Products Formed
Oxidation: Epoxides, hydroperoxides
Reduction: Saturated methyl eicosanoate
Substitution: Eicosatrienoic acid, methanol
Aplicaciones Científicas De Investigación
Methyl eicosatrienoate has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: Studies have shown its role in modulating inflammatory responses and its potential as an anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating inflammatory skin disorders and other conditions.
Industry: It is used in the production of biodiesel and as a component in various industrial formulations.
Mecanismo De Acción
The mechanism by which methyl eicosatrienoate exerts its effects involves its incorporation into cell membranes, where it can displace other fatty acids and alter membrane fluidity. This displacement can reduce the availability of arachidonic acid, a precursor to pro-inflammatory eicosanoids, thereby reducing inflammation. Additionally, it may interact with specific receptors and signaling pathways involved in inflammatory responses.
Comparación Con Compuestos Similares
Methyl eicosatrienoate can be compared with other similar compounds, such as:
Methyl linolenate: Another polyunsaturated fatty acid methyl ester with three double bonds, but with a different carbon chain length and double bond positions.
Methyl arachidonate: A methyl ester of arachidonic acid, which has four double bonds and is a key precursor to pro-inflammatory eicosanoids.
Methyl oleate: A monounsaturated fatty acid methyl ester with one double bond, commonly found in various oils.
This compound is unique due to its specific double bond positions and its potential anti-inflammatory properties, which distinguish it from other fatty acid methyl esters.
Propiedades
Fórmula molecular |
C21H36O2 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
methyl (2E,4E,6E)-icosa-2,4,6-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h15-20H,3-14H2,1-2H3/b16-15+,18-17+,20-19+ |
Clave InChI |
OTGPOJAJEGAHRA-LVJOJNLGSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C=C/C=C/C(=O)OC |
SMILES canónico |
CCCCCCCCCCCCCC=CC=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



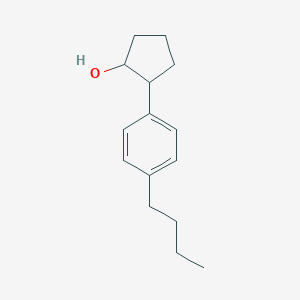

![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)


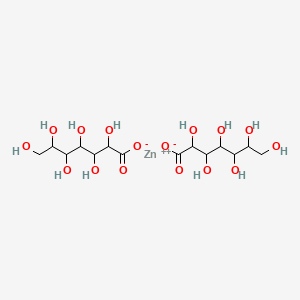
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
